9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine
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Overview
Description
9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine is a fluoro-modified nucleoside and halo-nucleoside. This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Scientific Research Applications
9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine is used in several scientific research fields:
Chemistry: As a fluoro-modified nucleoside, it is used in the study of nucleic acid chemistry and the development of new synthetic methodologies.
Biology: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The fluoro and chloro groups enhance its binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other fluoro-modified nucleosides and halo-nucleosides. What sets 9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine apart is its unique combination of acetyl, toluyl, fluoro, and chloro groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H19ClFN5O5 |
---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
[4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H19ClFN5O5/c1-9-3-5-11(6-4-9)19(29)30-7-12-13(22)15(31-10(2)28)18(32-12)27-8-24-14-16(21)25-20(23)26-17(14)27/h3-6,8,12-13,15,18H,7H2,1-2H3,(H2,23,25,26) |
InChI Key |
FVNWYOZTXWIAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C)F |
Origin of Product |
United States |
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